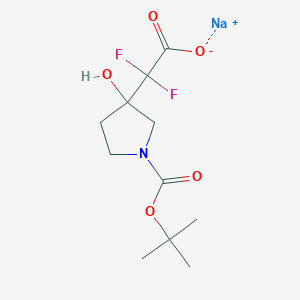

Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The pyrrolidine ring is substituted at the 3-position with a hydroxyl group and a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly for amines . The compound also contains a sodium salt of a difluoroacetate group. Difluoroacetate is a fluorinated carboxylic acid, and its salts are often used in organic synthesis.

Chemical Reactions Analysis

The Boc group is commonly used as a protecting group for amines and can be removed under acidic conditions . The hydroxyl group could potentially undergo reactions typical of alcohols, such as esterification or ether formation. The difluoroacetate group could potentially undergo reactions typical of carboxylic acids and their salts.Scientific Research Applications

Chemical Synthesis and Mechanism

Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate has been studied in various chemical syntheses. For instance, Xue and Silverman (2010) explored an N→O tert-butyloxycarbonyl (Boc) group migration mechanism in imides involving a base-generated alkoxide and a nine-membered cyclic transition state (Xue & Silverman, 2010). Similarly, King, Armstrong, and Keller (2005) synthesized specific ketoester derivatives from hydroxyproline, indicating its utility in complex organic synthesis (King, Armstrong, & Keller, 2005).

Catalysis and Reaction Studies

In catalysis, Elinson et al. (2013) discussed sodium acetate-catalyzed multicomponent reactions involving this compound, demonstrating its efficacy in forming biomedically relevant compounds (Elinson, Nasybullin, & Nikishin, 2013). Lepri et al. (2015) studied its fluorination with DAST, highlighting its application in the synthesis of polyfluorinated indoles (Lepri, Buonerba, Maccaroni, Goracci, & Ruzziconi, 2015).

Biological and Pharmacological Research

On the biological front, Volodkin et al. (2020) examined the antineoplastic properties of a related antioxidant compound in animal and plant models, providing insights into potential cancer therapies (Volodkin, Erokhin, Mil, Albantova, & Binyukov, 2020).

Material Science and Electrochemistry

In material science, Wang et al. (2015) used sodium-based ionic liquids, including this compound, as electrolytes in rechargeable battery cells, showing its potential in energy storage technologies (Wang, Yeh, Wongittharom, Wang, Tseng, Lee, Chang, & Chang, 2015).

Mechanism of Action

Target of Action

The compound is known to be involved in the deprotection of the n-tert-butyloxycarbonyl (n-boc) group . The N-Boc group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .

Mode of Action

The compound acts as a deprotecting agent for the N-Boc group. The deprotection process involves the use of oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours . The deprotection of the N-Boc group is a crucial step in many synthetic organic transformations .

Biochemical Pathways

The deprotection of the n-boc group can influence a variety of biochemical pathways, particularly those involving compounds with protected amino groups .

Pharmacokinetics

The compound’s role in the deprotection of the n-boc group suggests that it may be involved in various metabolic processes .

Result of Action

The primary result of the compound’s action is the deprotection of the N-Boc group . This deprotection allows for further reactions to occur with the now-unprotected amino group . The deprotection process is mild and can be applied to a diverse set of compounds .

Action Environment

The deprotection reaction involving Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate takes place under room temperature conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature.

properties

IUPAC Name |

sodium;2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO5.Na/c1-9(2,3)19-8(17)14-5-4-10(18,6-14)11(12,13)7(15)16;/h18H,4-6H2,1-3H3,(H,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWBMUIUXPWGBF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)[O-])(F)F)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)

![ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2377051.png)

![4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride](/img/structure/B2377052.png)

![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)

![3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B2377054.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)

![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)

![Methyl (E)-4-oxo-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]but-2-enoate](/img/structure/B2377058.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377060.png)

![N-(oxolan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2377066.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2377067.png)

![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)